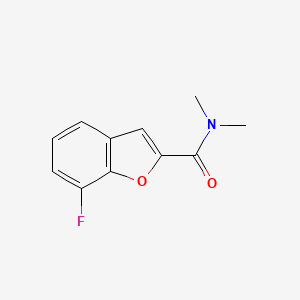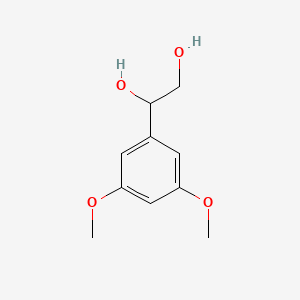
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol, also known as Mescaline-N,N-dimethylglycinate, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. In
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have psychedelic effects similar to mescaline, which could be useful in studying the neurobiological mechanisms underlying altered states of consciousness. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is not fully understood. However, it is believed to act on the serotonergic system in a similar manner to other psychedelic compounds. Specifically, it is thought to bind to serotonin receptors in the brain, leading to altered states of consciousness and changes in mood and perception.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has been shown to have a number of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Additionally, this compound has been shown to have potential neuroprotective effects, which could be useful in the treatment of certain neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol in lab experiments is that it has been shown to have similar effects to mescaline, but is easier to synthesize and work with in a laboratory setting. Additionally, this compound has potential therapeutic applications, which could be useful in developing new treatments for certain psychiatric disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol. One potential avenue of research is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of 3,5-dimethoxyphenyl-2-nitropropane with formaldehyde and dimethylamine to form 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMBNZYUKTIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)

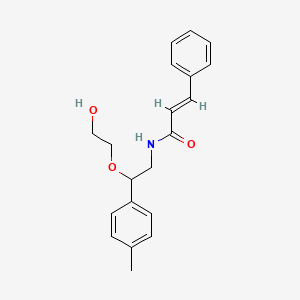
![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)
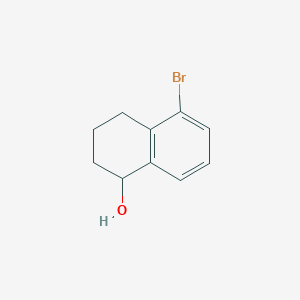
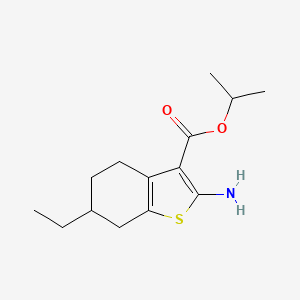
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
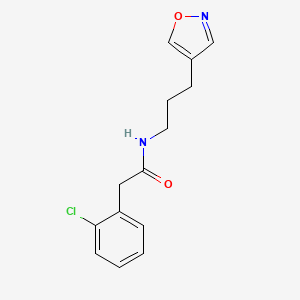
![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
![8-[Benzyl(methyl)amino]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2771732.png)
